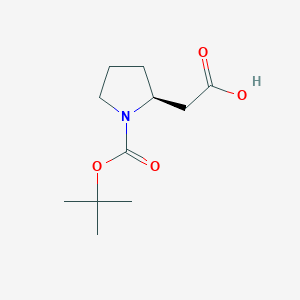

Boc-L-beta-homoproline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-L-beta-homoproline (Boc-β-Pro), also known as Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, is an amino acid derivative that has been studied extensively in the past few decades due to its potential applications in scientific research. Boc-β-Pro is a cyclic amino acid that has been synthetically produced from the reaction of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid and Boc-L-amino acid. This cyclic amino acid has been used in a variety of scientific research applications, including studies on protein structure and function, enzyme activity, and drug design.

Applications De Recherche Scientifique

Photocatalytic Enhancement through Modification Strategies Recent research has highlighted the photocatalytic properties of (BiO)2CO3 (BOC), which is part of the Aurivillius-related oxide family. The unique intergrowth texture of BOC, comprising Bi2O22+ and CO32− layers, positions it as a promising candidate for applications across healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. The wide band gap of BOC, however, limits its visible light absorption. Several modification strategies have been developed to enhance BOC's photocatalytic performance under visible light, involving various BOC-based nanocomposites and doping with nonmetals like carbon, nitrogen, and oxygen vacancy. These enhancements stem from the creation of p–n junctions, Schottky junctions, surface plasmon resonance effects, and improved electronic conductivity, pointing towards BOC's versatility in multifunctional applications (Ni, Sun, Zhang, & Dong, 2016).

Boron-Containing Compounds in Medicinal Applications Boron-containing compounds (BCCs) have transitioned from primarily being used as antiseptics to playing roles in chemotherapy and antibiotics over recent decades. The inclusion of boron in drug moieties has been a strategy to enhance binding to target receptors. BCCs are recognized for their preventive, diagnostic, and therapeutic potential, benefiting from boron's unique chemical properties. Despite some uncertainties in the action mechanisms of BCCs, their low toxicity profiles and ability to target multiple biological pathways suggest a promising future in medicinal applications. This underscores the potential of BCCs, including boronated derivatives of known drugs, for treating a wide range of diseases (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014).

Boron as a Platform for Drug Design Boron's position in the periodic table endows it with unique properties that bridge metals and non-metals, offering innovative applications in chemistry, technology, and medicine. Recent research highlights the potential of boron compounds in drug design, overcoming previous challenges in synthesis and physicochemical characterization. Boron compounds' hydrophobicity, lipophilicity, and versatile stereochemistry make them suitable candidates for creating innovative drugs. These features, coupled with boron atoms' ability to replace carbon atoms and their electron deficiency, present new opportunities for drug development. Future research should focus on exploring boronated compounds' assembly for drug design, leveraging computational methods to better understand the role of multicenter, quasi-aromatic bonds and unconventional geometries in medicinal chemistry (Ciani & Ristori, 2012).

Propriétés

IUPAC Name |

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWKIRLZWQQMIE-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350915 |

Source

|

| Record name | Boc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56502-01-3 |

Source

|

| Record name | (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56502-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

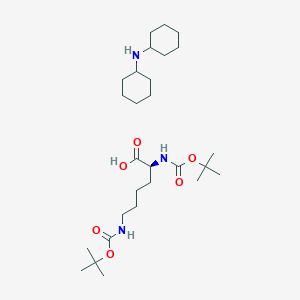

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)

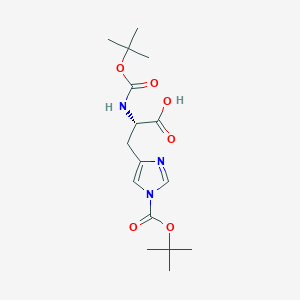

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)